molecular formula C11H10F4O2 B13540983 3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid

3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B13540983
M. Wt: 250.19 g/mol
InChI Key: KIWKYVGMPWVQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzene.

    Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide to yield the carboxylic acid product.

    Purification: The crude product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but lacks the butanoic acid moiety.

    3-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group but differs in the position and type of acid group.

    4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid is unique due to the combination of its fluoro and trifluoromethyl groups with a butanoic acid moiety. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H10F4O2/c1-6(4-10(16)17)7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)

InChI Key

KIWKYVGMPWVQMF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.